4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine
CAS No.:
Cat. No.: VC15872899
Molecular Formula: C9H12N4S
Molecular Weight: 208.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4S |
|---|---|
| Molecular Weight | 208.29 g/mol |
| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C9H12N4S/c1-5-4-6(2)13(12-5)8-7(3)14-9(10)11-8/h4H,1-3H3,(H2,10,11) |
| Standard InChI Key | IFRMRASBCGZPIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C2=C(SC(=N2)N)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Specifications
The compound’s IUPAC name, 4-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,3-thiazol-2-amine, reflects its bifunctional heterocyclic system. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1006458-63-4 |
| Molecular Formula | C₉H₁₂N₄S |
| Molecular Weight | 208.29 g/mol |
| SMILES | CC1=CC(=NN1C2=C(SC(=N2)N)C)C |
| InChI Key | IFRMRASBCGZPIM-UHFFFAOYSA-N |
| PubChem CID | 19620891 |
The thiazole ring (positions 2–5) is substituted at C4 with a 3,5-dimethylpyrazole group and at C5 with a methyl group, while the C2 position bears an amine. This arrangement creates a planar conformation stabilized by intramolecular hydrogen bonding between the thiazolic amine and pyrazole nitrogen.
Spectroscopic Characterization
Although experimental NMR or IR data for this specific compound are unavailable, analogous pyrazole-thiazole hybrids exhibit distinctive spectral patterns . For example:
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¹H NMR: Pyrazole protons typically resonate at δ 2.1–2.5 ppm (methyl groups) and δ 5.5–6.0 ppm (pyrazole C-H) . Thiazole protons appear downfield (δ 7.0–8.5 ppm) due to electron-withdrawing effects .
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¹³C NMR: The thiazole C2 carbon, adjacent to the amine, resonates near δ 165 ppm, while pyrazole carbons appear at δ 100–150 ppm .
Synthesis and Structural Modification
Synthetic Routes
Route 1: Cyclocondensation of Thiourea Derivatives
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Formation of thiazole core: React 5-methylthiazol-2-amine with chloroacetone under basic conditions to introduce the C4 substituent .
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Pyrazole coupling: Treat the intermediate with 3,5-dimethyl-1H-pyrazole in the presence of a coupling agent (e.g., DCC).
Route 2: Click Chemistry
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Attach a propargyl group to the thiazole C4 position, then react with 3,5-dimethylpyrazole azide .
Yields for such reactions typically range from 45% to 72%, depending on solvent polarity and catalyst choice .
Structural Analogues and Their Properties
Modifications to the pyrazole or thiazole rings alter bioactivity. Notable analogues include:
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from moderate yields; microwave-assisted synthesis could improve efficiency.
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Target Identification: Computational docking studies (e.g., with urate oxidase or NADPH oxidase) may clarify mechanisms .
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Toxicity Profiling: Ames tests and hepatocyte assays are needed to assess safety.
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